2-(9-carboxynonoxycarbonyl)benzoic acid
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Overview
Description
2-(9-carboxynonoxycarbonyl)benzoic acid is a carboxylic acid derivative characterized by the presence of a benzoic acid moiety attached to a long aliphatic chain with a terminal carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-carboxynonoxycarbonyl)benzoic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: One common method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles to form carboxylic acids. .
Carboxylation of Grignard Reagents: The reaction of Grignard reagents with carbon dioxide (CO2) followed by protonation can also yield carboxylic acids
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9-carboxynonoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Formation of higher carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
2-(9-carboxynonoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(9-carboxynonoxycarbonyl)benzoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler analog with a single carboxyl group attached to a benzene ring.
Phthalic Acid: Contains two carboxyl groups attached to a benzene ring in ortho positions.
Terephthalic Acid: Contains two carboxyl groups attached to a benzene ring in para positions.
Uniqueness
2-(9-carboxynonoxycarbonyl)benzoic acid is unique due to its long aliphatic chain with a terminal carboxyl group, which imparts distinct chemical and physical properties compared to simpler benzoic acid derivatives .
Properties
Molecular Formula |
C18H24O6 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(9-carboxynonoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H24O6/c19-16(20)12-6-4-2-1-3-5-9-13-24-18(23)15-11-8-7-10-14(15)17(21)22/h7-8,10-11H,1-6,9,12-13H2,(H,19,20)(H,21,22) |
InChI Key |
VOQHUNINQWWRTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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